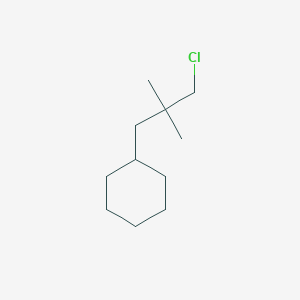
(3-Chloro-2,2-dimethylpropyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2,2-dimethylpropyl)cyclohexane is an organic compound with the molecular formula C11H21Cl. It belongs to the class of cycloalkanes, which are hydrocarbons containing a ring of carbon atoms. This compound is characterized by a cyclohexane ring substituted with a 3-chloro-2,2-dimethylpropyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2,2-dimethylpropyl)cyclohexane typically involves the alkylation of cyclohexane with 3-chloro-2,2-dimethylpropyl chloride. This reaction can be catalyzed by Lewis acids such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2,2-dimethylpropyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Major Products Formed
Substitution: Formation of (2,2-dimethylpropyl)cyclohexanol or (2,2-dimethylpropyl)cyclohexylamine.
Oxidation: Formation of (2,2-dimethylpropyl)cyclohexanone.
Reduction: Formation of (2,2-dimethylpropyl)cyclohexane.
Applications De Recherche Scientifique
(3-Chloro-2,2-dimethylpropyl)cyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3-Chloro-2,2-dimethylpropyl)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethylpropyl)cyclohexane: Lacks the chlorine atom, making it less reactive in substitution reactions.
(3-Bromo-2,2-dimethylpropyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
(3-Chloro-2,2-dimethylpropyl)benzene: Contains a benzene ring instead of a cyclohexane ring, resulting in different chemical behavior.
Uniqueness
(3-Chloro-2,2-dimethylpropyl)cyclohexane is unique due to the presence of the chlorine atom, which imparts specific reactivity and allows for diverse chemical transformations. Its cyclohexane ring provides stability and a rigid framework, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C11H21Cl |
|---|---|
Poids moléculaire |
188.74 g/mol |
Nom IUPAC |
(3-chloro-2,2-dimethylpropyl)cyclohexane |
InChI |
InChI=1S/C11H21Cl/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 |
Clé InChI |
OXVSBICBXXJGJD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1CCCCC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)
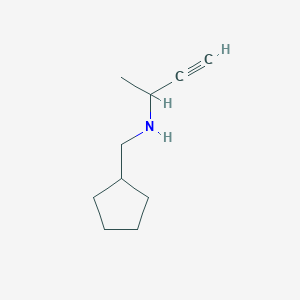
![tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate](/img/structure/B13187601.png)
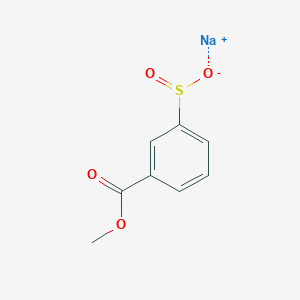
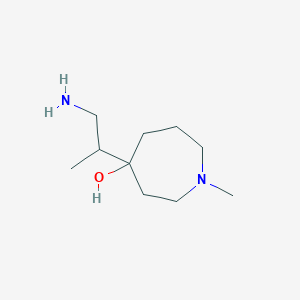
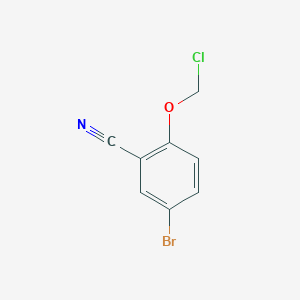
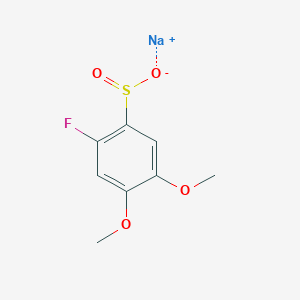



![Bicyclo[6.1.0]nonane-4-carboxylic acid](/img/structure/B13187632.png)
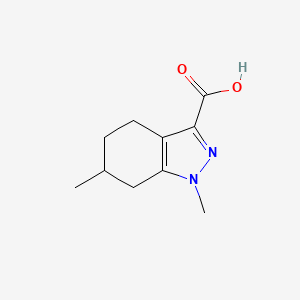
![3-[1-(1,3-Dioxolan-2-yl)cyclohexyl]propan-1-amine](/img/structure/B13187643.png)
